7-Hydroxygranisetron is a compound that has garnered attention in various fields of research due to its potent effects on biological systems. Although the provided data does not directly discuss 7-Hydroxygranisetron, it does include information on similar compounds with hydroxy modifications, such as 7-hydroxymitragynine and 7-hydroxyfrullanolide, which have demonstrated significant biological activities. These compounds have been studied for their potential therapeutic applications, particularly in the context of pain management and anti-inflammatory effects.
7-Hydroxymitragynine has been identified as a potent analgesic, with studies demonstrating its effectiveness in reducing pain through mu-opioid receptor activation12. Its potency and efficacy in animal models suggest potential applications in pain management, offering an alternative to traditional opioids like morphine. The development of tolerance and cross-tolerance to morphine, as well as the elicitation of withdrawal symptoms, have been observed, indicating that its pharmacological profile is similar to that of classical opioids2.
In addition to its analgesic properties, 7-hydroxymitragynine has been shown to inhibit gastrointestinal transit in mice, an effect that is also mediated by mu-opioid receptors1. This suggests potential applications in the treatment of conditions associated with hypermotility of the gastrointestinal tract.
The anti-inflammatory potential of hydroxy compounds is exemplified by 7-hydroxyfrullanolide, which has been shown to suppress inflammatory pathways by inhibiting the NF-κB signaling cascade4. This compound's ability to reduce the expression of adhesion molecules and cytokines points to its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Although not directly related to 7-Hydroxygranisetron, it is worth noting that neurosteroids like 7alpha-hydroxypregnenolone have been found to stimulate locomotor activity through the dopaminergic system3. This highlights the diverse potential of hydroxy compounds in modulating neurological functions and behaviors.
7-Hydroxygranisetron can be synthesized through various methods, primarily focusing on the metabolic conversion of granisetron. The synthesis typically involves hydroxylation at the 7-position of the granisetron molecule.
Methodology
The molecular formula for 7-hydroxygranisetron is C18H24N4O2, with a molecular weight of approximately 328.41 g/mol.
Structural Features
Spectroscopic Data
7-Hydroxygranisetron participates in several chemical reactions primarily related to its interaction with biological systems.
Key Reactions
The mechanism of action for 7-hydroxygranisetron involves antagonism at the serotonin receptors:
7-Hydroxygranisetron exhibits several notable physical and chemical properties:
The primary application of 7-hydroxygranisetron lies within pharmacology:
7-Hydroxygranisetron is the primary oxidative metabolite of granisetron, a potent serotonin 5-HT3 receptor antagonist. Its systematic IUPAC name is 7-Hydroxy-1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide. The hydrochloride salt form (CAS 133841-04-0) is commonly used in research [1] [4]. The molecular formula is C18H24N4O2 for the free base, with a molecular weight of 328.41 g/mol. The hydrochloride salt increases the molecular weight to 364.87 g/mol (C18H24N4O2·HCl) [1] [8]. The structure features an indazole ring system with a hydroxyl group at the 7-position, connected via a carboxamide linker to an endo-9-methyl-9-azabicyclo[3.3.1]nonane group, which is critical for 5-HT3 receptor interaction [5].
Table 1: Nomenclature and Identifiers of 7-Hydroxygranisetron
Property | Value |
---|---|
Systematic Name | 7-Hydroxy-1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide |
CAS Number (Free Base) | 133841-15-3 [4] |
CAS Number (Hydrochloride) | 133841-04-0 [1] |
Molecular Formula (Base) | C18H24N4O2 |
Molecular Weight (Base) | 328.41 g/mol [4] |
SMILES (Hydrochloride) | CN1N=C(C(N[C@H]2C[C@H]3N(CCC[C@H]3C2)C)=O)C4=CC(=CC=C41)O.Cl [1] |
7-Hydroxygranisetron hydrochloride is a solid compound typically stored and shipped at ambient temperature [4] [6]. It exhibits moderate water solubility due to its ionizable tertiary amine group and hydrochloride salt form, though exact solubility data are proprietary. The hydroxyl group at the 7-position enhances polarity compared to granisetron, influencing its chromatographic behavior in analytical methods [3] [7]. Log P (partition coefficient) data are not explicitly reported, but the addition of the hydroxyl group predicts increased hydrophilicity relative to granisetron (log P ~ 2.64) [8]. This property facilitates its detection in biological matrices like plasma and urine using reversed-phase liquid chromatography, where it elutes earlier than the parent compound [7].
Structurally, 7-hydroxygranisetron differs from granisetron (C18H24N4O, MW 312.41 g/mol) by a single hydroxyl group substituted at the 7-position of the indazole ring [5]. This modification reduces the molecular weight difference between the compounds to 16 g/mol (oxygen addition vs. hydrogen replacement). Pharmacologically, both compounds retain high selectivity for 5-HT3 receptors, but the metabolite’s receptor binding affinity is slightly attenuated due to altered electronic properties [1]. Analytically, the hydroxyl group enables distinct detection signatures: 7-hydroxygranisetron shows stronger electrochemical and fluorescence responses in HPLC assays compared to granisetron, making it easier to quantify in biological samples at concentrations as low as 0.1 ng/mL in plasma [3] [7]. Metabolically, it is the primary product of cytochrome P450-mediated oxidation (CYP3A4) of granisetron and is further conjugated for excretion [7].
Table 2: Structural and Functional Comparison with Granisetron
Property | 7-Hydroxygranisetron | Granisetron |
---|---|---|
Molecular Formula | C18H24N4O2 | C18H24N4O |
Molecular Weight | 328.41 g/mol | 312.41 g/mol [5] |
Key Functional Group | 7-OH on indazole ring | Unsubstituted indazole ring |
5-HT3 IC50 | Not explicitly reported (reduced affinity) | 17 µM [5] |
Analytical Sensitivity | Higher (electrochemical/fluorescence) | Lower |
Metabolic Role | Primary oxidative metabolite | Parent drug |
The 9-azabicyclo[3.3.1]nonane moiety in 7-hydroxygranisetron contains three chiral centers, theoretically permitting eight stereoisomers. However, the compound is synthesized and used as the single endo stereoisomer, with specific configurations at the C-3 and C-5 positions of the bicyclic system [1] [8]. The IUPAC name specifies the stereochemistry as [(3-endo)] for the carboxamide attachment point, consistent with granisetron’s (1R,3r,5S) configuration [8]. No geometric or positional isomers of 7-hydroxygranisetron are reported in the literature, as the hydroxyl group is fixed at the 7-position of the indazole ring. Deuterated analogs (e.g., 7-hydroxygranisetron-d3 hydrochloride, CAS 2124272-03-1) replace the N-methyl group (-CH3) with a trideuteromethyl group (-CD3) for use as internal standards in mass spectrometry, preserving stereochemistry [6]. These isotopically labeled compounds confirm that stereochemical integrity is maintained during analytical workflows [7].
Table 3: Stereochemical and Isotopic Variants
Variant | Key Feature | Application |
---|---|---|
7-Hydroxygranisetron (Endo) | (3-endo)-9-methyl configuration | Reference standard [1] |
7-Hydroxygranisetron-d3 | N-methyl group replaced by -CD3 | LC-MS/MS internal standard [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0